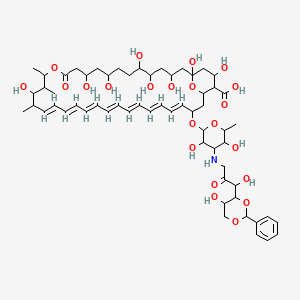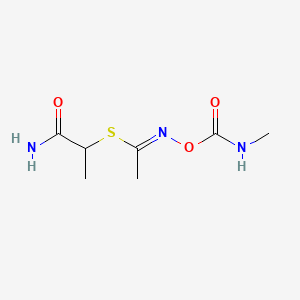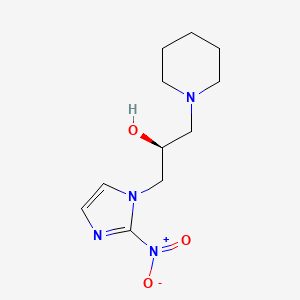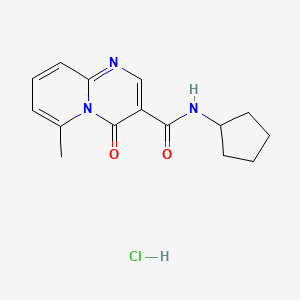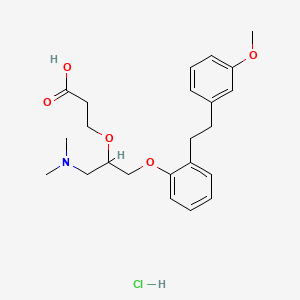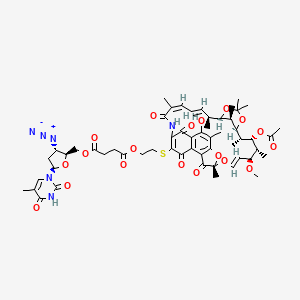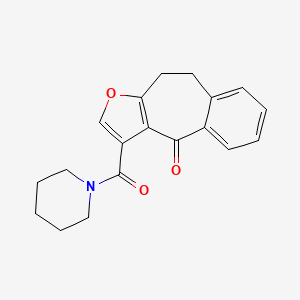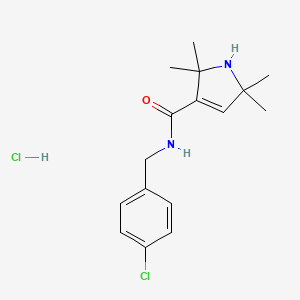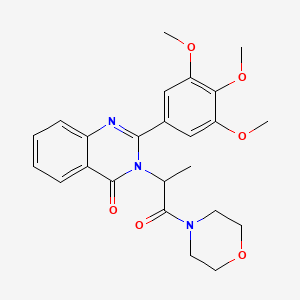
Euphorbin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Euphorbin E is a hydrolyzable tannin dimer isolated from the leaves of Euphorbia hirta, a plant belonging to the Euphorbiaceae family . This compound is characterized by its highly oxidized structure, which includes two dehydrohexahydroxydiphenoyl groups and a dehydroeuphorbinoyl group . This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Euphorbin E undergoes various chemical reactions, including oxidation and hydrolysis . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include simpler phenolic compounds and other hydrolyzable tannins . This compound’s highly oxidized structure makes it a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress .
Applications De Recherche Scientifique
Euphorbin E has a wide range of scientific research applications:
Mécanisme D'action
Euphorbin E exerts its effects through several mechanisms:
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.
Anti-inflammatory Activity: This compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and nitric oxide synthase, thereby reducing inflammation.
Antimicrobial Activity: This compound disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Euphorbin E is similar to other hydrolyzable tannins such as euphorbin A and euphorbin B, which are also isolated from Euphorbia hirta . These compounds share similar chemical structures and biological activities but differ in the specific arrangement of their phenolic groups . This compound’s unique dehydroeuphorbinoyl group distinguishes it from other tannins and contributes to its potent biological activities .
Similar Compounds
- Euphorbin A
- Euphorbin B
- Geraniin
- Chebulagic acid
This compound’s unique structure and diverse biological activities make it a compound of significant interest in various fields of research.
Propriétés
Numéro CAS |
126239-93-8 |
|---|---|
Formule moléculaire |
C33H42O8 |
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
methyl (1S,2S,3aE,5S,6E,9R,11R,12E)-4,9-diacetyloxy-1-benzoyloxy-2,5,8,8,12-pentamethyl-1,2,3,5,9,10,11,13a-octahydrocyclopenta[12]annulene-11-carboxylate |
InChI |
InChI=1S/C33H42O8/c1-19-14-15-33(6,7)28(39-22(4)34)18-25(32(37)38-8)20(2)16-26-27(29(19)40-23(5)35)17-21(3)30(26)41-31(36)24-12-10-9-11-13-24/h9-16,19,21,25-26,28,30H,17-18H2,1-8H3/b15-14+,20-16+,29-27+/t19-,21-,25+,26?,28+,30-/m0/s1 |
Clé InChI |
BSEUVBISSZPVKT-VRCZBDOOSA-N |
SMILES isomérique |
C[C@H]1C/C/2=C(/[C@H](/C=C/C([C@@H](C[C@H](/C(=C/C2[C@H]1OC(=O)C3=CC=CC=C3)/C)C(=O)OC)OC(=O)C)(C)C)C)\OC(=O)C |
SMILES canonique |
CC1CC2=C(C(C=CC(C(CC(C(=CC2C1OC(=O)C3=CC=CC=C3)C)C(=O)OC)OC(=O)C)(C)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



